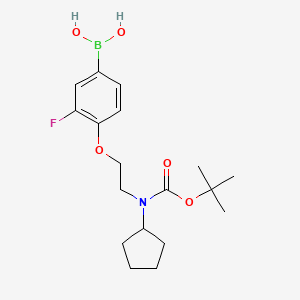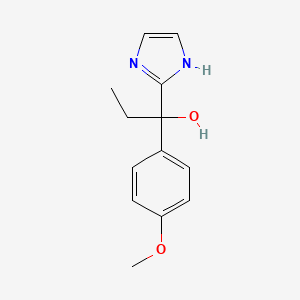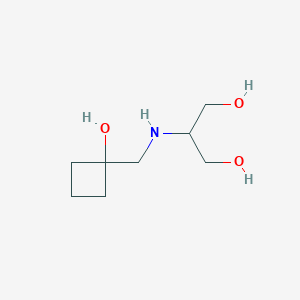
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Aliphatic Cyclic Carbonate Monomers
This compound serves as a starting point for synthesizing functional cyclic carbonate monomers. These monomers are crucial in creating biodegradable polymers for biomedical and environmentally friendly products . The process involves a two-step strategy where the amino group is first reacted with electrophiles to form functional diol intermediates. These intermediates are then cyclized to produce six-membered cyclic carbonate monomers.
Development of Biodegradable Polymers
The synthesized cyclic carbonate monomers can be polymerized to produce homopolymers and copolymers with controlled composition . These polymers have significant potential in the development of next-generation materials, particularly in the biomedical field, where biodegradability is a key factor.
Post-Polymerization Modifications
The primary amine-containing polymers derived from these monomers can undergo post-polymerization modifications. For instance, acidolysis of a t-Boc-derived monomer can be performed to access functional groups that are otherwise difficult to introduce into polymers .
Drug Synthesis and Pharmaceutical Applications
The compound’s structure allows for its use in synthesizing various pharmaceuticals. For example, it can be modified to create compounds like Diphenhydramine Related Compound B, which has applications in allergy and cold medications .
Cardiovascular Drug Precursors
The structural flexibility of “2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol” makes it suitable for developing cardiovascular drug precursors. It can be used to synthesize molecules like Metoprolol EP Impurity N, which is related to beta-blockers used in treating high blood pressure .
Antidiabetic Drug Development
Another application is in the development of antidiabetic drugs. The compound can be a precursor for molecules like Dapagliflozin propanediol monohydrate, a medication used to treat type 2 diabetes .
Propiedades
IUPAC Name |
2-[(1-hydroxycyclobutyl)methylamino]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-7(5-11)9-6-8(12)2-1-3-8/h7,9-12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEGXGOEGZGVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1-Hydroxycyclobutyl)methyl)amino)propane-1,3-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



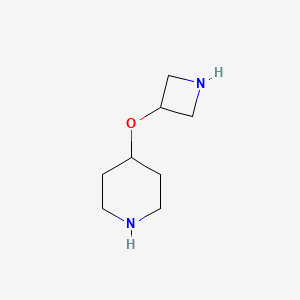

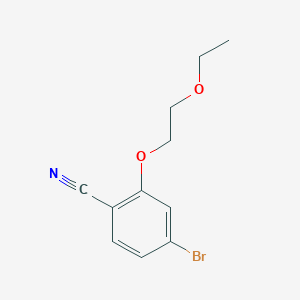
![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)


![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1450600.png)

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1450602.png)


